7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Regioselective Synthesis Heterocyclic Chemistry Structure-Activity Relationship

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine (CAS 113392-38-4, MF: C11H9N5, MW: 211.22 g/mol) is a specific, low-molecular-weight heterocyclic member of the broader tetrazolo[1,5-a]pyrimidine class, a fused bicyclic scaffold recognized for exhibiting antitumor, antimicrobial, and antioxidant activities. Its defining structural feature is the asymmetric substitution pattern, bearing a methyl group at the 7-position and a phenyl ring at the 5-position.

Molecular Formula C11H9N5
Molecular Weight 211.228
CAS No. 113392-38-4
Cat. No. B2953180
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine
CAS113392-38-4
Molecular FormulaC11H9N5
Molecular Weight211.228
Structural Identifiers
SMILESCC1=CC(=NC2=NN=NN12)C3=CC=CC=C3
InChIInChI=1S/C11H9N5/c1-8-7-10(9-5-3-2-4-6-9)12-11-13-14-15-16(8)11/h2-7H,1H3
InChIKeyBGHJBNXSXOFICP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine (CAS 113392-38-4): Core Structural and Procurement Baseline for a Defined Tetrazolopyrimidine Building Block


7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine (CAS 113392-38-4, MF: C11H9N5, MW: 211.22 g/mol) is a specific, low-molecular-weight heterocyclic member of the broader tetrazolo[1,5-a]pyrimidine class, a fused bicyclic scaffold recognized for exhibiting antitumor, antimicrobial, and antioxidant activities [1]. Its defining structural feature is the asymmetric substitution pattern, bearing a methyl group at the 7-position and a phenyl ring at the 5-position. This precise regiochemistry is not a statistical product of synthesis; its generation is governed by the electronic effects of the β-enaminone precursor, differentiating it from 7-phenyl-5-methyl isomers and making it a well-defined chemical entity for structure-activity relationship (SAR) campaigns, scaffold-hopping studies, or use as a validated reference standard [2]. Physicochemical characterization, including a computed XLogP3 of 1.7, zero hydrogen bond donors, and 4 hydrogen bond acceptors, supports its behavior in various assay systems [3].

Scientific Rationale for Specifying 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine over Generic Analogs


Substituting 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine with the unsubstituted core, its 5,7-dimethyl regioisomer, or simple 5-phenyltetrazolo[1,5-a]pyrimidine is not chemically or functionally equivalent and introduces significant risk to assay reproducibility. The 5-phenyl and 7-methyl substitution pattern fundamentally dictates the molecule's electronic distribution, lipophilicity (LogP ~1.7 vs. ~0.6 for the unsubstituted core), and steric profile, which in turn controls its tautomeric equilibrium in solution [1]. The established regioselectivity of cyclocondensation of β-enaminones with 5-aminotetrazole demonstrates that aryl substituents (R = phenyl) direct to the 5-position, while trifluoromethyl groups direct to the 7-position; a methyl group, however, leads to mixed outcomes, making the specific 7-methyl-5-phenyl isomer a non-trivial product requiring precise synthetic control [2]. Furthermore, class-wide SAR data from dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylates show that antimicrobial potency is exquisitely sensitive to aryl substitution pattern, with methyl and methoxy substitutions on the aryl ring significantly enhancing activity over unsubstituted phenyl or heteroaryl groups [3]. Using a compound with an unverified or mismatched substitution pattern will introduce an uncontrolled variable into any structure-activity relationship or biological evaluation.

Quantitative Differentiator Guide for Procuring 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine (CAS 113392-38-4)


Regiospecific 7-Methyl-5-phenyl Substitution Pattern vs. 5,7-Dimethyl and 5-Phenyl Analogs

The synthesis of this compound proceeds via a specific cyclocondensation pathway. Unlike the 5,7-dimethyltetrazolo[1,5-a]pyrimidine (a side-product) or the 5-phenyltetrazolo[1,5-a]pyrimidine (which lacks the 7-methyl group), this specific 7-methyl-5-phenyl isomer is not the default reaction product when using β-enaminones. The Beilstein Journal study demonstrates that with R = aryl on the β-enaminone, the product is exclusively the 5-aryl-substituted tetrazolo[1,5-a]pyrimidine; however, the presence of a methyl substituent introduces an azide-tetrazole equilibrium that can yield mixtures. The observation that 5,7-dimethyltetrazolo[1,5-a]pyrimidine forms as a specific, quantifiable side-product in some syntheses (confirmed by 1H NMR ratio analysis) underscores that the 7-methyl-5-phenyl compound is a defined, single chemical entity requiring controlled synthetic conditions for procurement [1].

Regioselective Synthesis Heterocyclic Chemistry Structure-Activity Relationship

Predicted Lipophilicity and Membrane Permeability Profiling vs. More Polar Congeners

The combination of a phenyl group at position 5 and a methyl group at position 7 imparts a distinct lipophilicity profile. The experimental consensus LogP of ~2.08 (Fluorochem) and computed XLogP3 of 1.7 (PubChem) positions this compound in a more cell-permeable space compared to analogs lacking the 7-methyl group or bearing additional polar substituents [1]. The unsubstituted tetrazolo[1,5-a]pyrimidine core (MW: 121.10) is significantly more polar, and the addition of carboxylic acid or ester groups at the 6-position—common in many antimicrobial analogs—dramatically alters the LogD and reduces passive permeability [2]. This compound's calculated zero H-bond donors (PubChem) and low polar surface area (56 Ų) further support its utility as a membrane-permeable fragment-like molecule for cell-based screening [1].

Drug-likeness ADME Prediction Cell Permeability

Tautomeric Equilibrium Behavior Distinct from Trifluoromethylated and 5,7-Diaryl Analogs

Tetrazolo[1,5-a]pyrimidines exist in solution in equilibrium with their 2-azidopyrimidine tautomers, a phenomenon with direct implications for biological target engagement. The equilibrium position is governed by the electronic nature of the substituents: electron-withdrawing groups (e.g., CF3) stabilize the azide form, while electron-donating groups favor the tetrazole form. For the class, it has been demonstrated that 5-trifluoromethyltetrazolo[1,5-a]pyrimidine exists in a 99:1 tautomer ratio favoring the tetrazole form in DMSO-d6, while in CDCl3 only the azide form is observed [1]. The 7-methyl-5-phenyl substitution pattern (with a mildly electron-donating methyl and a neutral phenyl) is predicted to position the equilibrium more strongly towards the tetrazole form than halogenated analogs, but with a different dynamic than the fully aromatized 5,7-diaryl compounds. This differential tautomeric preference can be exploited in target binding, as the tetrazole form presents a distinct hydrogen-bond acceptor profile (four contiguous nitrogen atoms) compared to the linear azide [1][2].

Tautomerism Azide-Tetrazole Equilibrium Structural Biology

Purity Specification and Identity Verification for Assay-Grade Procurement

Commercially, the compound is available at defined purity grades: 95% from AKSci and 90% from Fluorochem, with identity verified by CAS registration and MDL number MFCD00522538 . This explicit purity specification, combined with the availability of Certificates of Analysis (CoA) and Safety Data Sheets (SDS), ensures that researchers can prepare stock solutions of known concentration for dose-response studies. In contrast, many complex tetrazolo[1,5-a]pyrimidine derivatives reported in the antimicrobial and anticancer literature are not commercially cataloged, requiring custom synthesis and rigorous in-house QC validation before biological testing [1]. The immediate availability of this building block, coupled with documented handling precautions (H302, H315, H319, H335), supports direct use in screening cascades without the delays of de novo synthesis .

Analytical Chemistry Quality Control Compound Management

Class-Level Anticancer Activity Benchmarking: Tetrazolo[1,5-a]pyrimidine Scaffold vs. Pyrazolo[1,5-a]pyrimidine

The tetrazolo[1,5-a]pyrimidine scaffold has been validated as a novel tubulin inhibitor scaffold targeting the colchicine-binding site (CBSIs), distinct from the more widely explored pyrazolo[1,5-a]pyrimidine kinase inhibitor series. A hit compound Q1 (tetrazolo[1,5-a]pyrimidine scaffold) derived from the ChemDiv library demonstrated SKOV3 antiproliferative activity with an IC50 of 2.20 ± 0.05 μM, while structural optimization around this core yielded Q31 with a dramatically improved IC50 of 24.6 ± 1.4 nM, and the enantiopure (S)-enantiomer achieved 17.2 ± 1.8 nM [1]. This represents a >128-fold improvement from the initial hit through focused SAR exploration. The key pharmacophoric features driving potency include the 7-aryl substituent, with the 3,5-dimethylphenyl analog proving optimal. In an SKOV3 xenograft model, (S)-Q31 achieved a tumor growth inhibition (TGI) of 74.12% at 4 mg/kg (i.v.) with good tolerability [1]. The 7-methyl-5-phenyl substitution pattern of the procurement target represents a minimally substituted variant of this validated anticancer pharmacophore, suitable as a synthetic intermediate or a control compound in tubulin polymerization assays.

Anticancer Activity Tubulin Inhibition Scaffold Comparison

Antimicrobial Activity SAR: Positional and Electronic Effects of Aryl Substitution in Dihydrotetrazolo[1,5-a]pyrimidines

A direct SAR study of 22 dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate derivatives revealed that antimicrobial activity is strongly dependent on the aryl substitution pattern at the 5-position. The 3-methylphenyl analog (5c) demonstrated better antifungal activity than the standard drug, while the 3-methoxyphenyl derivative (5e) and biphenyl analog (5k) were among the most potent overall compounds. Biphenyl-substituted derivatives showed better activity than naphthyl-substituted ones, and methyl/methoxy substitutions on the aromatic ring enhanced potency [1]. While the procurement target is an oxidized, non-carboxylated variant, this class-level SAR demonstrates that the phenyl ring at the 5-position is a critical determinant of biological activity, and the 7-methyl group further modulates the electronics of the core. Substitution of this specific analog with a 5-unsubstituted or 5-heteroaryl variant would be predicted, based on the observed SAR, to alter antimicrobial potency, providing a data-backed rationale for its specific selection.

Antimicrobial Screening Gram-positive Bacteria Antifungal Activity

Recommended Research Applications for 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine Based on Evidence-Supported Differentiation


Scaffold-Hopping Reference Standard for Tubulin Colchicine-Binding Site Inhibitor (CBSI) Discovery

The tetrazolo[1,5-a]pyrimidine core has been crystallographically confirmed (PDB: 9LSE) to bind within the colchicine site of tubulin, forming a key hydrogen bond with α-Thr179 [1]. The 7-methyl-5-phenyl analog retains this core pharmacophore and serves as an ideal reference compound for scaffold-hopping exercises, providing a baseline for comparing the potency of newly synthesized 7-aryl derivatives. Its predicted LogP of ~1.7 and low molecular weight (211.22 Da) define a favorable fragment-like starting point for structure-guided optimization, distinct from the larger, more lipophilic clinical candidates. Researchers can use this compound to establish assay window and validate target engagement in tubulin polymerization assays before progressing to more potent but synthetically complex 7-aryl variants [1].

Synthetic Intermediate for Click Chemistry and Triazole-Based Probe Synthesis

Due to the azide-tetrazole equilibrium inherent to tetrazolo[1,5-a]pyrimidines, compounds of this class can function as masked azides in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reactions [1]. The Beilstein Journal study demonstrated that phenyl-substituted tetrazolo[1,5-a]pyrimidines (e.g., compound 6a) successfully react with phenylacetylene under standard CuAAC conditions to yield 1,2,3-triazole products [1]. This 7-methyl-5-phenyl analog, with its specific substitution pattern, offers a defined scaffold for generating triazole-linked conjugates for chemical biology probe development or PROTAC linker attachment, where the precise regiochemistry of the starting material dictates the geometry of the final conjugate.

Antimicrobial SAR Probe for 5-Aryl Domain Optimization in Tetrazolopyrimidine Libraries

Published SAR on tetrazolo[1,5-a]pyrimidine-6-carboxylates identified that the nature of the 5-aryl substituent dramatically modulates antimicrobial potency, with 3-methylphenyl and 3-methoxyphenyl groups conferring superior activity over simple phenyl [1]. The 7-methyl-5-phenyl compound serves as a critical baseline in any focused library aimed at exploring this 5-position SAR, allowing researchers to benchmark whether modifications to the 5-phenyl ring (e.g., methylation, methoxylation, halogenation) improve or diminish activity relative to the unsubstituted phenyl baseline. Its commercial availability at defined purity eliminates synthetic variability as a confounding factor in head-to-head antimicrobial screening campaigns [1].

Tautomeric Equilibrium and Metal Chelation Study Tool in Coordination Chemistry

The 7-methyl-5-phenyl substitution pattern provides a moderately electron-rich tetrazolo[1,5-a]pyrimidine core, predicted to favor the tetrazole tautomer in polar solvents [1]. The tetrazole ring, with its four contiguous nitrogen atoms, presents a unique metal-chelating motif distinct from the more common triazole or pyridine ligands. This specific compound, with its balanced electronic profile (neither strongly electron-withdrawing like CF3 nor excessively electron-donating), allows systematic investigation of how tautomeric state modulates transition metal coordination, with potential applications in designing metallodrugs or metal-organic frameworks (MOFs). The compound's commercial availability and defined purity facilitate reproducible coordination chemistry studies without the need for in-house synthesis [1].

Quote Request

Request a Quote for 7-Methyl-5-phenyl-[1,2,3,4]tetrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.